molecular formula C12H17Cl3N2 B3227512 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride CAS No. 1261230-63-0

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

Cat. No.: B3227512
CAS No.: 1261230-63-0
M. Wt: 295.6 g/mol
InChI Key: WDHJDBJUWZIHKG-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzyl group and a methyl group, forming a hydrochloride salt. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

The synthesis of 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride and 2-methylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: 2,5-dichlorobenzyl chloride is added dropwise to a solution of 2-methylpiperazine in the chosen solvent. The mixture is then heated under reflux for several hours.

    Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,5-Dichloro-benzyl)-piperazine hydrochloride: This compound lacks the methyl group on the piperazine ring, which may affect its chemical properties and biological activities.

    2,5-Dichlorobenzyl alcohol: This compound has a similar benzyl group but lacks the piperazine ring, leading to different chemical reactivity and applications.

The presence of the methyl group and the piperazine ring in this compound imparts unique properties that distinguish it from these similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and chemical properties make it valuable for research and industrial purposes. Ongoing studies continue to explore its potential and expand its applications.

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHJDBJUWZIHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-63-0
Record name Piperazine, 1-[(2,5-dichlorophenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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